3-(methoxymethyl)-3-methylmorpholine
Description
3-(Methoxymethyl)-3-methylmorpholine is a substituted morpholine derivative characterized by a methoxymethyl group and a methyl group at the 3-position of the morpholine ring. Morpholine derivatives are widely studied for their pharmacological properties, particularly as neurokinin-1 (NK-1) receptor antagonists and intermediates in drug synthesis. This compound is structurally related to aprepitant (Emend®), an FDA-approved drug for chemotherapy-induced nausea and vomiting (CINV) . Its substitution pattern influences receptor binding affinity, metabolic stability, and pharmacokinetics, making it a key scaffold in medicinal chemistry.
Properties
IUPAC Name |
3-(methoxymethyl)-3-methylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(5-9-2)6-10-4-3-8-7/h8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTSZXIAVAGCRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
777838-33-2 | |
| Record name | 3-(methoxymethyl)-3-methylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxymethyl)-3-methylmorpholine typically involves the reaction of morpholine with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then methylated to yield the desired product. The general reaction scheme is as follows:
Formation of Intermediate: Morpholine reacts with formaldehyde in the presence of an acid catalyst to form a hydroxymethyl intermediate.
Methylation: The intermediate is then treated with methanol and an acid catalyst to introduce the methoxymethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)-3-methylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the methoxymethyl group to a hydroxymethyl group.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols and suitable catalysts.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 3-(Hydroxymethyl)-3-methylmorpholine.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediates
3-(Methoxymethyl)-3-methylmorpholine serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in the development of drugs targeting conditions such as cancer and diabetes. Research indicates that derivatives of 3-methylmorpholine exhibit significant biological activities, including anti-cancer and anti-HIV properties .
Case Study: Synthesis of Anticancer Agents
A notable study demonstrated the use of this compound in synthesizing thiadiazine derivatives that showed promising anti-cancer activity. The compound facilitated nucleophilic substitution reactions under mild conditions, yielding products with high stability and purity .
Organic Synthesis
Reagent in Chemical Reactions
This compound is utilized as a reagent in various organic synthesis processes. Its unique structure allows it to act as a nucleophile, participating in reactions that form complex organic molecules. For example, it has been used to synthesize chlorothiadiazines through electrophilic substitution reactions, demonstrating its utility in creating diverse chemical entities .
Table: Comparison of Reaction Conditions
| Reaction Type | Conditions | Yield (%) | Comments |
|---|---|---|---|
| Nucleophilic Substitution | THF, 20 °C | 95 | High yield with minimal byproducts |
| Electrophilic Substitution | Ethanol, 20 °C | 97 | Effective under mild conditions |
Biological Applications
Buffering Agent
In biological research, this compound is recognized for its role as a non-ionic organic buffering agent. It maintains pH levels within the range of 6 to 8.5, which is crucial for cell culture experiments and other biological assays . This property makes it an essential component in various laboratory protocols requiring stable pH conditions.
Industrial Applications
Chemical Manufacturing
The compound is also significant in the chemical manufacturing sector, where it is used as an intermediate for producing specialty chemicals. Its ability to undergo various chemical transformations makes it a valuable building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(methoxymethyl)-3-methylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include modulation of enzyme activity or receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Morpholine Derivatives and Their Properties
Key Differences and Research Findings
Substituent Effects on Receptor Binding Aprepitant demonstrates high NK-1 receptor affinity due to its trifluoromethyl phenethyl and triazole groups, enabling long-acting antagonism . The 3S-3-methylmorpholine scaffold is simpler and primarily used as a chiral intermediate, highlighting how minor structural changes alter functional utility .
Pharmacokinetic and Synthetic Considerations
- Aprepitant’s complex structure requires multi-step synthesis, while This compound can be synthesized more efficiently due to its less sterically hindered structure .
- Derivatives like 4-[(2-fluoro-3-methoxyphenyl)methyl]morpholine exhibit varied hydrogen-bonding interactions, which may enhance solubility compared to the methoxymethyl analog .
Biological Activity Aprepitant’s clinical success in CINV contrasts with its failure in depression trials, partly due to low brain penetration . The 3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine derivative shows preclinical promise as an NK-1 antagonist, suggesting that heterocyclic substituents enhance potency .
Contradictory Evidence and Limitations
- Evidence from 3S-3-methylmorpholine and other analogs suggests that stereochemistry significantly impacts biological activity, but this remains unexplored for the methoxymethyl derivative .
Biological Activity
3-(Methoxymethyl)-3-methylmorpholine is a derivative of morpholine, characterized by the addition of a methoxymethyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.
- Molecular Formula : C6H14ClNO2
- Molecular Weight : 165.64 g/mol
- Structure : The compound features a morpholine ring with a methoxymethyl substituent at the nitrogen atom, which influences its reactivity and interaction with biological targets.
Biological Activity Overview
This compound has been studied for various biological activities:
- Anticancer Activity : Research indicates that derivatives of morpholine exhibit significant anticancer properties. For instance, studies involving related compounds have shown efficacy against non-small cell lung carcinoma cell lines (A549 and NCI-H23) with IC50 values ranging from 1.48 µM to 68.9 µM, demonstrating potential for further exploration in cancer therapeutics .
- Antimicrobial Properties : Morpholine derivatives are known for their antimicrobial activities. In particular, compounds similar to this compound have shown effectiveness against various bacterial strains, including multidrug-resistant strains .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Receptor Binding : The methoxymethyl group enhances the binding affinity of the compound to certain receptors, which is crucial in modulating its biological effects .
- Cell Cycle Modulation : Some studies have indicated that morpholine derivatives can induce apoptosis in cancer cells by affecting cell cycle progression .
Data Table: Biological Activity Summary
| Activity Type | Target | IC50 Range (µM) | Notes |
|---|---|---|---|
| Anticancer | A549 (Lung carcinoma) | 1.48 - 68.9 | Efficacy varies based on structural modifications |
| Antimicrobial | Various bacterial strains | <0.03125 - 4 | Effective against MDR strains |
| Apoptosis Induction | A549 and NCI-H23 | N/A | Induces apoptosis via cell cycle modulation |
Case Studies
- Anticancer Efficacy : A study focused on benzofuran derivatives showed that substitution with morpholino groups significantly enhanced antiproliferative activity against lung cancer cell lines. The most potent compound exhibited an IC50 comparable to established chemotherapeutics like staurosporine .
- Antimicrobial Activity : Another investigation highlighted the effectiveness of morpholine-based compounds against Gram-positive and Gram-negative bacteria, showcasing their potential as lead compounds in antibiotic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
